molecular formula C23H24N2O6S2 B2713481 Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 946238-44-4

Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2713481
CAS No.: 946238-44-4
M. Wt: 488.57
InChI Key: NOTNJPUHWAEHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Piperazine Derivative Synthesis: The benzodioxole derivative is then reacted with piperazine to form the piperazine-benzodioxole intermediate.

    Sulfonylation: The piperazine-benzodioxole intermediate is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Formation of Benzothiophene Carboxylate: The final step involves the reaction of the sulfonylated intermediate with ethyl 1-benzothiophene-2-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and piperazine moieties.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Chemical Biology: It serves as a probe to study various biochemical pathways.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole and piperazine moieties may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidinhydroiodid

Uniqueness

Ethyl 3-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is unique due to the combination of its benzodioxole, piperazine, and benzothiophene moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

ethyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-2-29-23(26)21-22(17-5-3-4-6-20(17)32-21)33(27,28)25-11-9-24(10-12-25)14-16-7-8-18-19(13-16)31-15-30-18/h3-8,13H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNJPUHWAEHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.